(3-Fluoro-4-methoxyphenyl)isobutylamine
Overview
Description
(3-Fluoro-4-methoxyphenyl)isobutylamine: is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the phenyl ring, along with an isobutylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxyphenyl)isobutylamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with isobutylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Fluoro-4-methoxyphenyl)isobutylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 3-fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 3-fluoro-4-methoxyphenylmethanol or 3-fluoro-4-methoxyphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Fluoro-4-methoxyphenyl)isobutylamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of fluorine and methoxy substituents on biological activity.
Medicine:
Pharmaceutical Research: It serves as a building block in the development of new pharmaceutical agents with potential therapeutic applications.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)isobutylamine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The isobutylamine side chain can further modulate the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
- (3-Fluoro-4-methylphenyl)isobutylamine
- (3-Fluoro-4-methoxyphenyl)ethylamine
- (3-Fluoro-4-methoxyphenyl)propylamine
Comparison:
- Uniqueness: (3-Fluoro-4-methoxyphenyl)isobutylamine is unique due to the specific combination of fluorine, methoxy, and isobutylamine groups. This combination imparts distinct chemical and biological properties compared to its analogs.
- Chemical Properties: The presence of the methoxy group can enhance the compound’s solubility and stability, while the fluorine atom can increase its lipophilicity and metabolic stability.
- Biological Activity: The specific arrangement of substituents can lead to differences in biological activity, making this compound a valuable compound for research and development.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(2)7-13-9-4-5-11(14-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWHUCJFLDWJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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